Structural Identity: Regioisomeric Differentiation from the Pyridin-3-yl Analog
The target compound bears a pyridin-2-yl substituent, while the closest catalogued analog 4-(oxolane-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one (CAS 2097933-92-9) bears the pyridine at the 3‑position . In published piperazin‑2‑one pharmacophores, the position of the pyridyl nitrogen directly determines hydrogen‑bonding geometry to the hinge region of kinases or to key residues in GPCR binding pockets; a shift from 2‑yl to 3‑yl has been shown to invert selectivity in related series [1]. Although no quantitative affinity data are available for either compound, this regiodivergence represents the most critical differential identifier for procurement, as the two isomers are expected to exhibit distinct target‑engagement profiles.
| Evidence Dimension | Regioisomeric identity (pyridine attachment point) |
|---|---|
| Target Compound Data | Pyridin-2-yl isomer (CAS 2309522-05-0) |
| Comparator Or Baseline | Pyridin-3-yl isomer (CAS 2097933-92-9) |
| Quantified Difference | No quantitative comparative bioactivity data available; structural difference implies distinct pharmacophoric vectors. |
| Conditions | Chemical structure comparison; no biological assay conducted. |
Why This Matters
Procuring the incorrect regioisomer risks confounding structure‑activity relationships and wasting screening resources, making CAS‑specific sourcing essential.
- [1] Sanofi-Aventis. Derivatives of 2-oxo-alkyl-1-piperazin-2-one, preparation method thereof and therapeutic use of same. Patent HK1158632A1, 2011. https://patents.google.com/patent/HK1158632A1/en (accessed 2026-04-29). View Source
